
Clofazimine-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clofazimine-d7 is a deuterated form of clofazimine, a riminophenazine antibiotic primarily used in the treatment of leprosy. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of clofazimine due to the presence of deuterium atoms, which can provide more detailed insights through techniques like mass spectrometry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Clofazimine-d7 involves the incorporation of deuterium atoms into the clofazimine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route may involve multiple steps, including the formation of the riminophenazine core and subsequent deuteration.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes as the laboratory-scale synthesis but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) may be used to purify the compound.
Análisis De Reacciones Químicas
Types of Reactions: Clofazimine-d7, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Clofazimine can be oxidized to form reactive oxygen species.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: Substitution reactions can occur, especially involving the phenazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of clofazimine.
Aplicaciones Científicas De Investigación
Clofazimine-d7 has several scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of clofazimine in the body.
Metabolic Pathways: Helps in identifying and understanding the metabolic pathways of clofazimine.
Drug Development: Assists in the development of new drugs by providing insights into the behavior of clofazimine in biological systems.
Analytical Chemistry: Utilized in mass spectrometry and other analytical techniques to provide detailed information about the compound’s structure and interactions.
Mecanismo De Acción
Clofazimine-d7, like clofazimine, works by binding to the guanine bases of bacterial DNA, thereby blocking the template function of the DNA and inhibiting bacterial proliferation . It also increases the activity of bacterial phospholipase A2, leading to the release and accumulation of lysophospholipids, which are toxic and inhibit bacterial proliferation . Additionally, clofazimine has anti-inflammatory properties due to the suppression of T-lymphocyte activity .
Similar Compounds:
Rifampicin: Another antibiotic used in the treatment of leprosy and tuberculosis.
Dapsone: Often used in combination with clofazimine for the treatment of leprosy.
Isoniazid: A first-line anti-tuberculosis medication.
Uniqueness of this compound: this compound is unique due to its deuterated nature, which allows for more detailed pharmacokinetic and metabolic studies. The presence of deuterium atoms can alter the metabolic stability and provide more precise data in research applications.
By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and medical fields.
Propiedades
Fórmula molecular |
C27H22Cl2N4 |
|---|---|
Peso molecular |
480.4 g/mol |
Nombre IUPAC |
N,5-bis(4-chlorophenyl)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylimino)phenazin-2-amine |
InChI |
InChI=1S/C27H22Cl2N4/c1-17(2)30-24-16-27-25(15-23(24)31-20-11-7-18(28)8-12-20)32-22-5-3-4-6-26(22)33(27)21-13-9-19(29)10-14-21/h3-17,31H,1-2H3/i1D3,2D3,17D |
Clave InChI |
WDQPAMHFFCXSNU-WFBMWZOZSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=C(C=C4)Cl)C=C1NC5=CC=C(C=C5)Cl |
SMILES canónico |
CC(C)N=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=C(C=C4)Cl)C=C1NC5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




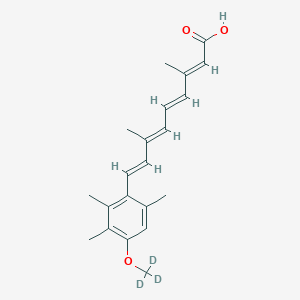

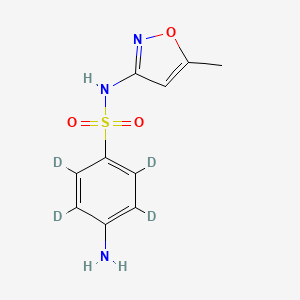

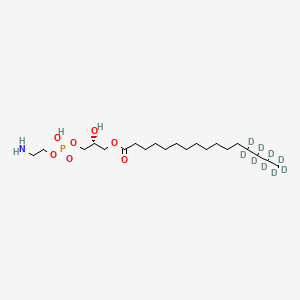

![2,4-dichloro-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamoyl]benzamide](/img/structure/B10782677.png)

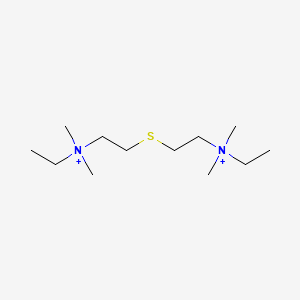
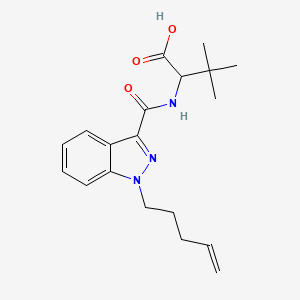
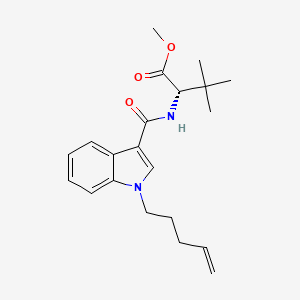
![3-Benzyl-6,6-dimethyl-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B10782707.png)
![[4-[Bis(1,3-benzodioxol-5-yl)methyl]piperidin-1-yl]-(1,2,4-triazol-1-yl)methanone](/img/structure/B10782722.png)